2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-yl)propanamide
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Overview
Description
2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a pyridine ring, and a trifluoromethyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-yl)propanamide typically involves multiple steps, including the formation of the pyrimidine and pyridine rings, followed by the introduction of the trifluoromethyl group and the sulfanyl linkage. Common reagents used in these reactions include trifluoromethyl iodide, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles and electrophiles under appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-pyridinyl)propanamide
- **2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(4-pyridinyl)propanamide
- **2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)butanamide
Uniqueness
The uniqueness of 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-yl)propanamide lies in its specific structural features, such as the trifluoromethyl group and the sulfanyl linkage, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15F3N4OS |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C19H15F3N4OS/c1-12(17(27)24-14-8-5-9-23-11-14)28-18-25-15(13-6-3-2-4-7-13)10-16(26-18)19(20,21)22/h2-12H,1H3,(H,24,27) |
InChI Key |
GTPJWXXQVGJKPY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CN=CC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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